2,6-Dimethyl-2-heptene

Description

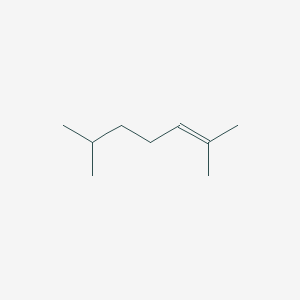

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylhept-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h6,9H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJYGSMZGYTCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334707 | |

| Record name | 2,6-Dimethyl-2-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-98-2 | |

| Record name | 2,6-Dimethyl-2-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Hydrocarbon Scaffolds in Synthetic and Applied Research

Hydrocarbon scaffolds are the fundamental carbon frameworks that form the basis of organic molecules. These scaffolds can range from simple linear chains to complex polycyclic systems. frontiersin.org In medicinal chemistry and materials science, specific scaffolds, such as the benzothiazole (B30560) or carboline frameworks, are recognized as "privileged structures" because they can interact with a wide range of biological targets or exhibit useful physical properties. mdpi.comacs.org The development of synthetic strategies to construct these complex scaffolds is a major focus of chemical research. frontiersin.org

Even simple acyclic hydrocarbon scaffolds, like the dimethylheptene backbone, are crucial in synthetic and applied research. They serve as fundamental building blocks for creating more complex molecules, including polymers and specialty chemicals. The branched nature of these scaffolds, as seen in 2,6-dimethyl-1-heptene, can impart unique physical and chemical properties compared to their linear isomers. Synthetic scaffold systems are also engineered to improve the efficiency of metabolic pathways by clustering enzymes, which can enhance the production of valuable chemicals. nih.gov The study of these basic hydrocarbon structures provides insights into reaction mechanisms and catalyst design, which is essential for controlling the architecture of larger, more complex molecules.

Organic Transformations and Reaction Mechanisms of 2,6 Dimethyl 2 Heptene

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition is a characteristic reaction of alkenes. In this process, the π bond of the alkene is broken, and two new σ bonds are formed as an electrophile adds across the double bond.

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. wikipedia.org This process is highly valued for its specific regioselectivity and stereoselectivity. libretexts.orglumenlearning.com The reaction of 2,6-dimethyl-2-heptene with borane (BH₃), typically in a solvent like tetrahydrofuran (THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, yields 2,6-dimethyl-3-heptanol.

Regioselectivity (Anti-Markovnikov): The hydroboration-oxidation reaction proceeds with anti-Markovnikov regioselectivity. wikipedia.orglumenlearning.comlibretexts.org This means the hydroxyl group attaches to the less substituted carbon atom of the original double bond. In the case of this compound, the boron atom adds to the less sterically hindered and less substituted carbon (C-3), while the hydrogen atom adds to the more substituted carbon (C-2). libretexts.orgmasterorganicchemistry.com Subsequent oxidation replaces the boron atom with a hydroxyl group, resulting in the OH group being on C-3. masterorganicchemistry.com This regioselectivity is driven by both steric factors, as the bulky borane group prefers the less crowded carbon, and electronic factors that stabilize the transition state. chemistrysteps.com

Stereoselectivity (Syn-Addition): The reaction is stereospecific, exhibiting syn-addition. wikipedia.orgchemistrysteps.com This means that the hydrogen and boron atoms add to the same face of the double bond in a concerted step. libretexts.orgmasterorganicchemistry.com The subsequent oxidation step, where the hydroxyl group replaces the boron, occurs with retention of configuration. masterorganicchemistry.com Therefore, the H and OH groups are ultimately added in a syn orientation to the carbon backbone.

| Feature | Description |

| Reactants | This compound, 1. Borane (BH₃) or a borane complex (e.g., BH₃·THF), 2. Hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) |

| Product | 2,6-Dimethyl-3-heptanol |

| Regioselectivity | Anti-Markovnikov: The hydroxyl group adds to the less substituted carbon (C-3). masterorganicchemistry.commasterorganicchemistry.com |

| Stereoselectivity | Syn-Addition: The hydrogen and hydroxyl groups add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com |

| Intermediate | Trialkylborane |

| Key Characteristic | No carbocation rearrangement occurs. libretexts.orglibretexts.org |

Halogenation involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of an alkene to form a vicinal dihalide. wikipedia.orgchemistrysteps.com When this compound reacts with bromine, typically in an inert solvent like carbon tetrachloride (CCl₄), it undergoes an electrophilic addition to yield 2,3-dibromo-2,6-dimethylheptane. chemguide.co.uk

| Feature | Description |

| Reactants | This compound, Bromine (Br₂) |

| Solvent | Inert solvent such as Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) wikipedia.org |

| Product | 2,3-dibromo-2,6-dimethylheptane |

| Intermediate | Cyclic bromonium ion chemistrysteps.com |

| Stereoselectivity | Anti-Addition: The two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.com |

| Key Characteristic | The reaction does not involve a carbocation intermediate, so rearrangements are not observed. chemistrysteps.comleah4sci.com |

Hydrohalogenation is the electrophilic addition of a hydrogen halide (such as HBr or HCl) to an alkene, resulting in the formation of a haloalkane. wikipedia.org This reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. wikipedia.orgmasterorganicchemistry.com

The mechanism involves a two-step process. First, the alkene's π bond acts as a nucleophile and protonates from the hydrogen halide. masterorganicchemistry.com This step forms the most stable carbocation intermediate. For this compound, protonation of the C-3 carbon leads to the formation of a more stable tertiary carbocation at C-2. In the second step, the halide anion (X⁻) acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. masterorganicchemistry.com Therefore, the reaction of this compound with HBr would yield 2-bromo-2,6-dimethylheptane.

| Feature | Description |

| Reactants | This compound, Hydrogen Halide (e.g., HBr, HCl) |

| Product | 2-halo-2,6-dimethylheptane (e.g., 2-bromo-2,6-dimethylheptane) |

| Regioselectivity | Markovnikov's Rule: The halogen adds to the more substituted carbon (C-2). wikipedia.org |

| Intermediate | Tertiary carbocation at C-2 |

| Key Characteristic | The reaction proceeds via the most stable carbocation intermediate. wikipedia.org |

Oxidative Cleavage and Functionalization Reactions

The double bond of this compound can be completely cleaved through oxidative reactions, leading to the formation of smaller carbonyl-containing molecules.

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of an alkene using ozone (O₃). wikipedia.orgorganic-chemistry.org The outcome of the reaction depends on the workup conditions used after the initial reaction with ozone. wikipedia.org

The reaction of this compound with ozone at low temperatures (e.g., -78 °C) initially forms an unstable primary ozonide called a molozonide. wikipedia.orgmsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (a trioxolane). wikipedia.orglibretexts.org

Subsequent treatment of the ozonide determines the final products. A reductive workup, using reagents like dimethyl sulfide (DMS) or zinc dust and water, cleaves the ozonide to produce aldehydes and/or ketones. masterorganicchemistry.com For this compound, the double bond is between C-2 and C-3. Cleavage at this position and reductive workup yields two carbonyl compounds: acetone (B3395972) (from the C-2 side) and 4-methylpentanal (from the C-3 side).

| Feature | Description |

| Reactants | This compound, 1. Ozone (O₃), 2. Workup reagent |

| Products (Reductive Workup) | Acetone and 4-methylpentanal |

| Reductive Workup Reagents | Dimethyl sulfide (CH₃)₂S; Zinc (Zn) and water or acetic acid masterorganicchemistry.comchemistrysteps.com |

| Mechanism | Involves formation of a molozonide followed by rearrangement to a more stable ozonide. wikipedia.orgmsu.edu |

| Outcome | The C=C double bond is completely cleaved and replaced by C=O bonds. wikipedia.orgbyjus.com |

Hydroxylation is the addition of two hydroxyl (-OH) groups across the double bond of an alkene to form a 1,2-diol, also known as a glycol. This can be achieved using various oxidizing agents.

Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent such as sodium bisulfite (NaHSO₃), or cold, dilute potassium permanganate (KMnO₄) under basic conditions. libretexts.org The mechanism for both reagents is believed to proceed through a cyclic intermediate (a cyclic osmate ester for OsO₄ or a cyclic manganate ester for KMnO₄). libretexts.orglibretexts.org This cyclic intermediate is formed by the concerted addition of the oxidant to one face of the double bond. Subsequent cleavage of the intermediate yields the syn-diol. For this compound, syn-dihydroxylation results in the formation of 2,6-dimethylheptane-2,3-diol, with both hydroxyl groups on the same side of the molecule's plane.

| Feature | Description |

| Reactants | This compound, Oxidizing Agent |

| Product | 2,6-dimethylheptane-2,3-diol |

| Reagents for Syn-Hydroxylation | 1. Osmium tetroxide (OsO₄), 2. Sodium bisulfite (NaHSO₃) or N-methylmorpholine N-oxide (NMO) libretexts.org; Cold, dilute Potassium Permanganate (KMnO₄) |

| Stereoselectivity | Syn-Addition: The two hydroxyl groups add to the same face of the double bond. libretexts.org |

| Intermediate | Cyclic osmate or manganate ester libretexts.org |

Free Radical Reactions

Free radical reactions involve intermediates with unpaired electrons, known as free radicals. These reactions are typically initiated by heat or light and proceed via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.com The reactivity of alkenes like this compound in free radical reactions is influenced by the stability of the radical intermediates formed.

Free Radical Addition Mechanisms

Free radical addition to alkenes typically occurs with reagents like hydrogen bromide in the presence of peroxides, which proceeds via an anti-Markovnikov regioselectivity. In the case of this compound, the reaction would be initiated by the homolytic cleavage of the peroxide, generating an alkoxy radical. This radical then abstracts a hydrogen atom from HBr to form a bromine radical.

The bromine radical then adds to the double bond of this compound. The addition will occur at the less substituted carbon of the double bond (C3) to form the more stable tertiary radical at the more substituted carbon (C2). This regioselectivity is governed by the relative stability of the resulting carbon radical intermediates (tertiary > secondary > primary). masterorganicchemistry.com

The resulting tertiary carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product, 2-bromo-2,6-dimethylheptane, and regenerating a bromine radical, which continues the chain reaction.

Table 1: Proposed Steps in the Free Radical Addition of HBr to this compound

| Step | Reaction | Description |

| Initiation | RO-OR → 2 RO• | Homolytic cleavage of peroxide initiator. |

| RO• + HBr → ROH + Br• | Hydrogen abstraction to form a bromine radical. | |

| Propagation | Br• + (CH₃)₂C=CHCH₂CH₂CH(CH₃)₂ → (CH₃)₂C(Br)C•HCH₂CH₂CH(CH₃)₂ | Addition of the bromine radical to the double bond to form a stable tertiary radical. |

| (CH₃)₂C(Br)C•HCH₂CH₂CH(CH₃)₂ + HBr → (CH₃)₂C(Br)CH₂CH₂CH₂CH(CH₃)₂ + Br• | Hydrogen abstraction by the carbon radical to form the product and regenerate the bromine radical. | |

| Termination | Br• + Br• → Br₂ | Combination of two bromine radicals. |

| 2 R• → R-R | Combination of two carbon radicals. | |

| R• + Br• → R-Br | Combination of a carbon radical and a bromine radical. |

Note: This is a proposed mechanism based on general principles of free radical addition to alkenes.

Free Radical Substitution Mechanisms

Free radical substitution in alkenes can occur at allylic positions, where a hydrogen atom on a carbon adjacent to the double bond is replaced by a halogen. For this compound, the allylic positions are at C4. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.

The reaction is initiated by the formation of a bromine radical. This radical then abstracts an allylic hydrogen from this compound at the C4 position. This abstraction is favored because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over two carbon atoms.

The stabilized allylic radical then reacts with a molecule of Br₂ (formed in low concentrations from NBS) to yield the allylic substitution product, 4-bromo-2,6-dimethyl-2-heptene, and a new bromine radical to continue the chain. Due to the resonance stabilization of the allylic radical, a mixture of isomeric products can sometimes be formed.

While no specific studies on the free-radical substitution of this compound were found, the chlorination of a similar branched alkane, 2,2-dimethylhexane, has been studied, indicating that such reactions can proceed without rearrangement of the carbon skeleton. rsc.org The monochlorination of the saturated analogue, 2,6-dimethylheptane (B94447), is known to produce multiple derivatives, suggesting that multiple sites in the molecule are susceptible to radical attack. infinitylearn.com

Catalytic Hydrogenation for Saturated Analog Formation

Catalytic hydrogenation is a chemical reaction that adds hydrogen across a double or triple bond in the presence of a metal catalyst. libretexts.org This process is widely used to convert unsaturated compounds, such as alkenes, into their saturated counterparts. In the case of this compound, catalytic hydrogenation yields its saturated analog, 2,6-dimethylheptane. nist.govbrainly.com

The reaction is typically carried out by exposing the alkene to hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). libretexts.orgmasterorganicchemistry.com The reaction generally proceeds with syn-addition of the two hydrogen atoms to the same face of the double bond. libretexts.org

A patent describing the synthesis of 2,6-dimethyl-2-heptanol (B77958) details a similar hydrogenation step where 2,6-dimethyl-5-hepten-2-ol is hydrogenated using a palladium on carbon catalyst at a temperature of 60-80°C and a pressure of 2.5 MPa to yield the corresponding saturated alcohol. google.com These conditions are indicative of those that would be effective for the hydrogenation of this compound.

Table 2: Catalysts and General Conditions for Hydrogenation of Alkenes

| Catalyst | Typical Form | General Conditions |

| Palladium | Palladium on Carbon (Pd/C) | Room temperature to moderate heat, atmospheric to moderate pressure of H₂. |

| Platinum | Platinum(IV) oxide (PtO₂, Adams' catalyst) | Room temperature, atmospheric pressure of H₂. |

| Nickel | Raney Nickel (Ra-Ni) | Higher temperatures and pressures of H₂ may be required. |

The synthesis of high-purity 2,6-dimethylheptane has been reported, which can be achieved through the hydrogenation of the corresponding alkene. nist.gov

Investigating Rearrangement Pathways (e.g., Carbocation Rearrangements)

Carbocation rearrangements are common in organic reactions that proceed through a carbocation intermediate. libretexts.org These rearrangements occur to form a more stable carbocation from a less stable one. The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.comlibretexts.orgopenstax.org Rearrangements can occur via a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift. libretexts.orglibretexts.orgmasterorganicchemistry.comlumenlearning.com

In the context of this compound, carbocation intermediates can be generated, for example, through the addition of a protic acid (like HCl or H₂SO₄) to the double bond. Protonation of the double bond at the C3 position would initially form a tertiary carbocation at the C2 position. This tertiary carbocation is already relatively stable.

However, if protonation were to occur at the C2 position, a less stable secondary carbocation would be formed at the C3 position. This secondary carbocation would be prone to rearrangement to form a more stable carbocation.

Potential Rearrangement Scenario:

Formation of a Secondary Carbocation: Protonation of the double bond at the C2 carbon atom leads to the formation of a secondary carbocation at the C3 position. (CH₃)₂C=CHCH₂CH₂CH(CH₃)₂ + H⁺ → (CH₃)₂CH-C⁺HCH₂CH₂CH(CH₃)₂

1,2-Hydride Shift: A hydride ion (H⁻) from the adjacent C2 carbon could shift to the C3 carbon. This would result in the formation of a more stable tertiary carbocation at C2. (CH₃)₂CH-C⁺HCH₂CH₂CH(CH₃)₂ → (CH₃)₂C⁺-CH₂CH₂CH₂CH(CH₃)₂

This rearrangement leads to the same tertiary carbocation that would be formed by the direct protonation of the C3 carbon, which is the more likely initial step according to Markovnikov's rule.

While no specific experimental studies on the carbocation rearrangements of this compound were found, the general principles of carbocation stability strongly suggest that any reaction proceeding through a less stable carbocation intermediate would likely involve a rearrangement to form a more stable tertiary carbocation. libretexts.orguomustansiriyah.edu.iq The subsequent reaction of this rearranged carbocation with a nucleophile would lead to the final product. youtube.com

Table 3: Stability of Carbocations

| Type of Carbocation | Structure Example | Relative Stability |

| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable |

| Secondary (2°) | (CH₃)₂CH⁺ | Intermediate Stability |

| Primary (1°) | CH₃CH₂⁺ | Least Stable |

Catalytic Processes and Applications Involving 2,6 Dimethyl 2 Heptene and Its Derivatives

Homogeneous Catalysis for Alkene Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful platform for the selective transformation of alkenes like 2,6-dimethyl-2-heptene. Key transformations include hydroformylation and olefin metathesis, which allow for the introduction of new functional groups and the formation of new carbon-carbon bonds.

Hydroformylation , or the oxo process, is a cornerstone of industrial organic chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. wikipedia.orglibretexts.org This reaction is typically catalyzed by complexes of cobalt or rhodium in a homogeneous solution. wikipedia.orglibretexts.org For an unsymmetrical alkene such as this compound, hydroformylation can theoretically lead to two isomeric aldehydes. The regioselectivity of the reaction, which dictates the position of the newly introduced aldehyde group, is a critical aspect and can be controlled by the choice of catalyst, ligands, and reaction conditions. acs.orgrsc.org While specific studies on the hydroformylation of this compound are not extensively detailed in the literature, the general mechanism involves the coordination of the alkene to the metal hydride catalyst, followed by insertion into the metal-hydride bond, CO insertion, and finally reductive elimination to yield the aldehyde product. wikipedia.orglibretexts.org The steric hindrance at the C2 position of this compound would significantly influence the regiochemical outcome of the hydroformylation reaction.

Olefin metathesis is another powerful transformation that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.orglibretexts.org This Nobel Prize-winning reaction has broad applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). wikipedia.orgsigmaaldrich.com In the context of this compound, cross-metathesis with other olefins could be employed to synthesize a variety of new, more complex alkenes. The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the alkene with the metal carbene catalyst. wikipedia.org

Palladium-Based Catalysis: Alkylation and Cross-Coupling Reactions

Palladium catalysts are exceptionally versatile and have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.net These methods are central to the construction of complex molecules, including pharmaceuticals and advanced materials. researchgate.net

Palladium-catalyzed alkylation reactions, particularly allylic alkylations, allow for the introduction of alkyl groups at the allylic position of an alkene. While direct C-H alkylation of unactivated olefins is challenging, derivatives of this compound could be suitable substrates. For instance, the corresponding allylic acetate (B1210297) could undergo palladium-catalyzed allylic alkylation with a variety of nucleophiles. mdpi.com The mechanism of these reactions typically involves the oxidative addition of a palladium(0) species to an allylic electrophile to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack on this intermediate, followed by reductive elimination, yields the alkylated product and regenerates the palladium(0) catalyst. mdpi.com

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming new C-C bonds. nobelprize.orgyoutube.com These reactions typically couple an organohalide or triflate with an organometallic reagent. nobelprize.org To apply these methods to this compound, it would first need to be converted into a suitable coupling partner, such as a vinyl halide, vinyl triflate, or an organoboron or organozinc derivative. For example, hydroboration of this compound followed by conversion to a boronic ester would provide a substrate for Suzuki coupling. The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination of the final product to regenerate the Pd(0) catalyst. nobelprize.orgyoutube.comyoutube.com

| Palladium-Catalyzed Reaction | General Transformation | Potential Application for this compound Derivatives |

| Allylic Alkylation | Formation of a C-C bond at the allylic position. | Alkylation of an allylic derivative of this compound. |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. | Coupling of a vinyl halide derived from this compound with another alkene. |

| Suzuki Coupling | Coupling of an organoboron compound with an organohalide. | Coupling of a boronic ester derived from this compound with an organohalide. |

| Negishi Coupling | Coupling of an organozinc compound with an organohalide. | Coupling of an organozinc derivative of this compound with an organohalide. |

Role in Metal-Polymer Complex Synthesis

The incorporation of metal complexes into polymer structures can lead to materials with novel optical, magnetic, and catalytic properties. Derivatives of this compound can serve as ligands for the synthesis of such metal-containing polymers.

β-Diketones are excellent chelating ligands for a wide range of metal ions, including lanthanides like ytterbium(III) and neodymium(III). A β-diketone derived from a heptene (B3026448) structure, specifically 2,6-dimethylheptene-1-dione-3,5, has been synthesized and used to create novel Yb(III) complexes. These complexes can be either mono-ligand or mixed-ligand, where other coordinating species like phenanthroline are also present. The Yb(III) ion in these complexes is typically coordinated to three β-diketonate ligands, and the coordination sphere can be completed by water molecules or other ligands. Structural studies have shown that the ytterbium ion can have a coordination number of 8, adopting a square antiprism geometry. A significant property of these complexes is their intense IR luminescence.

Radical polymerization is a widely used method for synthesizing polymers from monomers containing double bonds. mdpi.com The process involves three main stages: initiation, propagation, and termination. To create metal-containing polymers from the heptene-derived β-diketonate complexes, the ligand itself would need to be functionalized with a polymerizable group, such as a vinyl or styryl moiety. This functionalized monomeric metal complex could then undergo radical polymerization, either as a homopolymerization or as a copolymerization with other organic monomers. This approach allows for the covalent incorporation of the metal center into the polymer backbone, leading to the formation of a metal-polymer complex. While specific examples of the radical polymerization of this compound-derived metal complexes are not prominent in the literature, the general principles of radical polymerization are well-established and applicable. mdpi.com

| Stage of Radical Polymerization | Description |

| Initiation | Generation of radical species from an initiator, which then reacts with a monomer unit. |

| Propagation | The radical monomer adds to another monomer, propagating the polymer chain. |

| Termination | Two growing polymer chains react to terminate the polymerization process. |

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For the transformations involving this compound, the mechanisms are generally inferred from studies on analogous alkene substrates.

For homogeneous hydrogenation , manganese-based catalysts have been studied, where a metal-ligand cooperative mechanism can occur. acs.org This can involve the deprotonation of a ligand arm to create a more active catalytic species that can heterolytically cleave hydrogen. mdpi.com

In palladium-catalyzed reactions , the mechanistic cycles are well-established. For cross-coupling reactions, the cycle of oxidative addition, transmetalation, and reductive elimination is the unifying theme. nobelprize.org For palladium-catalyzed allylic alkylation, the formation of a π-allylpalladium intermediate is the key step. mdpi.com Mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate the elementary steps and identify the rate-determining step. While no specific mechanistic studies focusing solely on this compound were found, the general principles derived from other alkenes provide a solid framework for understanding its reactivity in these catalytic systems.

Theoretical Chemistry and Computational Studies of 2,6 Dimethyl 2 Heptene

Computational Modeling of Reaction Pathways and Mechanisms

Beyond static electronic structure, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. For 2,6-dimethyl-2-heptene, this includes modeling its behavior in reactions such as hydrogenation, halogenation, or polymerization.

Traditionally, reaction mechanisms were proposed based on chemical intuition and then tested computationally. Modern approaches can automate the discovery of reaction pathways and the crucial transition states that connect reactants to products. arxiv.org Techniques like the Artificial Force-Induced Reaction (AFIR) method and other automated graph-based approaches can explore a potential energy surface to uncover both expected and unexpected reaction channels. nih.gov

For this compound, an automated search could be initiated with the alkene and a reactant, such as HBr. The algorithm would then systematically explore possible interactions, identifying the transition state for Markovnikov addition to the double bond as a likely low-energy pathway. mnstate.edu It could also identify competing pathways or subsequent reactions of the products, providing a comprehensive reaction network. nih.govnih.gov

Table 2: Hypothetical Reaction Pathways for an Alkene Discovered via Automated Search This table illustrates the type of output an automated pathway discovery algorithm might generate for the reaction of an unsymmetrical alkene with a reagent 'XY'.

| Pathway ID | Reactants | Intermediate/Transition State | Products | Relative Barrier Height (kcal/mol) |

| P1 | Alkene + XY | [Alkene---X---Y]‡ | Major Addition Product | Low |

| P2 | Alkene + XY | [Alkene---Y---X]‡ | Minor Addition Product | High |

| P3 | Alkene + XY | [Rearranged Carbocation]‡ | Rearranged Product | Moderate |

| P4 | Product | [Product---XY]‡ | Secondary Reaction Product | Variable |

Once a reaction pathway and its associated transition state have been identified, computational methods can be used to determine key kinetic parameters. nih.govrsc.org According to transition state theory, the rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.

By calculating the electronic energies and vibrational frequencies of the reactant and transition state structures, it is possible to compute the activation energy (Ea) and other thermodynamic quantities. mdpi.com This allows for the ab initio calculation of reaction rate constants (k) as a function of temperature using the Arrhenius or Eyring equations. nih.gov This predictive capability is invaluable for understanding how reaction conditions will influence the outcome of a chemical process without performing the experiment. whiterose.ac.uk

While quantum chemical calculations of reaction pathways are excellent for studying individual reaction steps, reactive molecular dynamics (MD) simulations can provide a more holistic view of complex chemical transformations over time. nih.govfigshare.com These simulations use reactive force fields (e.g., ReaxFF) or on-the-fly quantum mechanical calculations to model the breaking and forming of chemical bonds during a simulation. acs.orgdigitellinc.com

A reactive MD simulation of this compound under conditions of high temperature and pressure, for instance, could reveal the complex network of elementary reactions involved in its pyrolysis. The simulation trajectory would show the initial bond-breaking events, the formation of various radical intermediates, and their subsequent reactions to form a distribution of smaller products. researchgate.net This provides atomistic-level mechanistic insights that are often difficult to resolve experimentally. digitellinc.comchemrxiv.org

Table 3: Information Obtainable from Reactive MD Simulations This table summarizes the key mechanistic insights that can be extracted from analyzing reactive molecular dynamics trajectories.

| Type of Information | Description | Example Application for this compound |

| Reaction Initiation | Identifies the earliest bond-breaking or bond-forming events. | Determining if C-H or C-C bond scission is the first step in thermal decomposition. |

| Intermediate Species | Tracks the formation and lifetime of transient molecules and radicals. | Identifying the primary, secondary, and tertiary radicals formed during oxidation. |

| Dominant Pathways | Quantifies the frequency of different reaction channels occurring in the simulation. | Assessing the competition between addition and abstraction reactions. acs.org |

| Product Distribution | Predicts the final mixture of chemical products under specific conditions. | Simulating combustion to predict the relative amounts of CO, CO2, and other byproducts. |

| Shear/Stress Effects | Reveals how mechanical forces can activate chemical reactions. digitellinc.com | Modeling tribological conditions to understand mechanochemical degradation pathways. |

Analysis of Non-Least-Motion Pathways in Olefin Reactions

The principle of least motion suggests that a chemical reaction will most likely follow the pathway that requires the minimum displacement of atoms. However, numerous reactions are known to proceed through non-least-motion pathways, where atoms undergo more complex rearrangements. These alternative pathways can be crucial for understanding reaction mechanisms and selectivity.

Currently, specific computational studies analyzing the non-least-motion pathways in reactions involving this compound are not extensively documented in publicly available research. The investigation of such pathways typically involves high-level quantum mechanical calculations to map out the potential energy surface of a reaction, identifying transition states that correspond to these more complex atomic trajectories. For a molecule like this compound, factors such as steric hindrance from the bulky isobutyl group and the methyl groups on the double bond could potentially favor non-least-motion pathways in certain reactions, such as pericyclic reactions or certain types of rearrangements. However, without specific research data, any discussion remains speculative.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

The prediction of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific spatial arrangement of the products) is a cornerstone of computational organic chemistry. rsc.org These predictions are vital for synthetic chemists aiming to produce a specific isomer of a molecule. rsc.org

For an unsymmetrical alkene like this compound, many addition reactions will exhibit regioselectivity. For instance, in electrophilic additions, Markovnikov's rule and its anti-Markovnikov counterpart, often influenced by the reaction mechanism (e.g., carbocation stability versus radical intermediates), predict the site of addition. Computational models can quantify the energy differences between the possible intermediates and transition states, thereby predicting the major product with high accuracy.

Stereoselectivity in reactions of this compound would be observed in reactions that create new stereocenters. For example, epoxidation or dihydroxylation of the double bond would lead to the formation of diastereomers. The facial selectivity (i.e., whether the reagent attacks from the "top" or "bottom" face of the double bond) can be predicted by considering the steric environment around the double bond. The bulky substituents on either side of the C2-C3 double bond would direct incoming reagents to the less sterically hindered face.

While general principles of organic chemistry allow for qualitative predictions, detailed computational studies are necessary for quantitative analysis. Such studies would typically employ methods like Density Functional Theory (DFT) to model the reaction pathways. By calculating the activation energies for the formation of all possible regioisomers and stereoisomers, a quantitative prediction of the product distribution can be achieved.

As with non-least-motion pathways, specific computational studies detailing the regioselectivity and stereoselectivity of reactions involving this compound are not readily found in the current body of scientific literature. The application of existing computational methodologies would be necessary to generate specific data for this compound. rsc.org

Polymerization Research of 2,6 Dimethyl 2 Heptene

Evaluation of 2,6-Dimethyl-2-heptene as a Monomer

The structure of this compound, with methyl groups on the double bond and at the 6-position, presents significant steric hindrance around the polymerizable double bond. This steric bulk is expected to profoundly influence its reactivity in polymerization reactions.

Free radical polymerization is a common method for producing a wide variety of polymers. However, its effectiveness is highly dependent on the structure of the monomer. In the case of this compound, the steric hindrance caused by the three alkyl substituents on the double bond makes it a challenging monomer for free radical polymerization.

The propagation step in free radical polymerization involves the attack of a growing polymer radical on a monomer molecule. For highly substituted alkenes like this compound, this attack is sterically hindered, leading to a very low rate of propagation. Furthermore, chain transfer reactions, where the radical activity is transferred to another molecule, are likely to be a dominant process. Allylic hydrogen abstraction from the monomer can lead to the formation of a stable, less reactive allylic radical, effectively terminating the chain growth.

While direct experimental data for the free radical polymerization of this compound is scarce, studies on other highly substituted alkenes suggest that it would likely result in the formation of only low molecular weight oligomers, if any polymer is formed at all. The primary products would likely be dimers, trimers, and other short-chain molecules resulting from frequent chain transfer and termination events.

Table 7.1: Hypothetical Outcome of Free Radical Polymerization of this compound

| Initiator | Temperature (°C) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Observations |

| Benzoyl Peroxide | 80 | < 5 | < 1,000 | Predominantly oligomers and chain transfer products |

| AIBN | 70 | < 5 | < 1,000 | Significant inhibition due to steric hindrance |

Note: This table is illustrative and based on the expected behavior of sterically hindered alkenes.

Cationic polymerization is another major pathway for polymer synthesis, particularly for alkenes that can form stable carbocation intermediates. Monomers with electron-donating groups attached to the double bond are generally good candidates for cationic polymerization. The alkyl groups in this compound are electron-donating and would stabilize the formation of a tertiary carbocation upon initiation.

However, similar to free radical polymerization, the steric hindrance around the double bond poses a significant barrier to the propagation step. The approach of a bulky growing polymer chain to the sterically crowded monomer is energetically unfavorable. While the initiation might occur to form the tertiary carbocation, subsequent propagation would be severely limited.

Therefore, it is anticipated that the cationic polymerization of this compound would also primarily yield low molecular weight products. The reaction would likely be dominated by chain transfer reactions, such as proton elimination from the carbocation to regenerate a double bond in a different position, leading to isomerization of the monomer rather than polymerization.

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is renowned for its ability to polymerize a wide range of olefins with high control over stereochemistry and polymer architecture. wikipedia.orglibretexts.orgdoubtnut.combyjus.com These catalyst systems can sometimes overcome the steric limitations of monomers that are unreactive in free radical or ionic polymerizations.

The mechanism of coordination polymerization involves the insertion of the monomer into a metal-carbon bond at the catalyst's active site. libretexts.orglibretexts.org The structure of the catalyst, particularly the nature of the ligands surrounding the metal center, plays a crucial role in accommodating sterically hindered monomers. While traditional Ziegler-Natta catalysts might struggle with a monomer as bulky as this compound, some advanced single-site catalysts, such as certain metallocenes, have shown the capability to polymerize branched and cyclic olefins. wikipedia.org

Even with sophisticated catalysts, the polymerization of this compound would likely be slow and result in polymers with lower molecular weights compared to less hindered alkenes like ethylene (B1197577) or propylene. The steric interactions between the monomer and the ligands of the catalyst, as well as with the growing polymer chain, would impede the insertion process.

Synthesis and Characterization of Copolymers Incorporating this compound Moieties

Given the significant challenges in the homopolymerization of this compound, its incorporation into copolymers with less hindered monomers presents a more viable strategy to introduce its structural units into a polymer chain. Copolymerization could potentially mitigate the steric hindrance issue by spacing out the bulky this compound units along the polymer backbone.

For instance, the copolymerization of this compound with a more reactive comonomer like ethylene using a coordination catalyst could be a feasible approach. acs.orgrsc.org The ethylene units would propagate readily, and the occasional insertion of a this compound unit would introduce branching and potentially alter the physical properties of the resulting polyethylene.

The characterization of such copolymers would be crucial to determine the extent of incorporation of the this compound monomer and its effect on the polymer properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to identify and quantify the presence of the this compound units within the copolymer structure. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would reveal changes in the melting point, glass transition temperature, and thermal stability of the copolymer compared to the homopolymer of the more reactive comonomer.

Table 7.2: Illustrative Data for Ethylene/2,6-Dimethyl-2-heptene Copolymerization

| Catalyst System | [Ethylene]/[this compound] Ratio | This compound Incorporation (mol%) | Copolymer Molecular Weight ( g/mol ) | Melting Point (°C) |

| Metallocene/MAO | 100:1 | 1.5 | 85,000 | 125 |

| Metallocene/MAO | 50:1 | 2.8 | 62,000 | 118 |

| Ziegler-Natta | 100:1 | 0.8 | 110,000 | 128 |

Note: This table presents hypothetical data to illustrate the expected trends in the copolymerization of ethylene with a sterically hindered comonomer.

Environmental Chemistry and Atmospheric Reactivity of 2,6 Dimethyl 2 Heptene

Gas-Phase Reactions with Atmospheric Oxidants

The primary removal processes for 2,6-dimethyl-2-heptene in the atmosphere are its gas-phase reactions with ozone (O₃), hydroxyl radicals (OH•), and nitrate (B79036) radicals (NO₃•). These reactions initiate a cascade of chemical transformations that influence air quality.

The ozonolysis of this compound proceeds through the formation of a primary ozonide, which is unstable and rapidly decomposes into two sets of products: a carbonyl compound and a Criegee intermediate. copernicus.orgnih.gov For this compound, the cleavage of the double bond is expected to yield acetone (B3395972) and 4-methyl-2-pentanone, along with their corresponding Criegee intermediates.

Table 1: Estimated Rate Constants and Expected Products for the Reaction of this compound with O₃

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) (Estimated) | Primary Carbonyl Products | Criegee Intermediates |

| This compound | ~1-3 x 10⁻¹⁷ | Acetone, 4-Methyl-2-pentanone | (CH₃)₂COO•, (CH₃)₂CHCH₂C(CH₃)OO• |

Note: Rate constant is an estimation based on structurally similar alkenes. Product formation is based on established ozonolysis mechanisms.

The subsequent reactions of the Criegee intermediates are complex and can lead to the formation of additional oxidants, such as OH radicals, or other stable products.

The reaction with hydroxyl radicals is typically the dominant daytime loss process for alkenes in the troposphere. The high reactivity of OH radicals leads to short atmospheric lifetimes for many VOCs. The rate constant for the reaction of OH radicals with alkenes is also influenced by the alkene's structure. For branched alkenes, the rate constants are generally high. While a specific rate constant for this compound is not available, studies on other alkenes can provide insights. For example, the rate coefficient for the reaction of OH radicals with nopinone (B1589484) (C₉H₁₄O), a bicyclic ketone with some structural similarities, has been determined to be approximately 1.74 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. mdpi.com

The reaction of OH radicals with this compound is expected to proceed primarily through the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a hydroxyalkyl peroxy radical (RO₂). In the presence of nitrogen oxides (NOx), these peroxy radicals can react to form various products, including carbonyls and nitrates. nih.gov

Table 2: Estimated Rate Constant and Expected Products for the Reaction of this compound with OH•

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) (Estimated) | Primary Reaction Pathway | Key Intermediate Products |

| This compound | ~1-2 x 10⁻¹¹ | OH addition to the double bond | Hydroxyalkyl radicals, Hydroxyalkyl peroxy radicals |

Note: Rate constant is an estimation based on structurally similar compounds. Products are based on general mechanisms of OH-alkene reactions.

Formation Mechanisms of Secondary Organic Aerosol (SOA) Precursors from Alkene Oxidation

The oxidation of alkenes, including this compound, can lead to the formation of low-volatility products that can partition into the aerosol phase, contributing to the formation of Secondary Organic Aerosol (SOA). SOA is a significant component of atmospheric particulate matter (PM₂.₅) and has implications for climate and human health.

The formation of SOA from alkene oxidation is a complex process involving multiple generations of oxidation products. For larger alkenes (typically C7 and larger), the oxidation products can have sufficiently low vapor pressures to condense and form SOA. nih.gov Studies on linear alkenes have shown that both first- and second-generation oxidation products contribute to SOA formation. nih.gov Branched alkanes have also been identified as significant SOA precursors, with their SOA yields being influenced by factors such as NOx levels. copernicus.orgnih.gov

The oxidation of this compound is expected to produce a variety of multifunctional compounds, such as hydroxycarbonyls, hydroxynitrates, and dicarbonyls, which can act as SOA precursors. The branching in its structure may influence the volatility and reactivity of its oxidation products, potentially affecting its SOA formation potential.

Photochemical Degradation Pathways in the Atmosphere

The atmospheric lifetime of a VOC is a measure of its persistence in the atmosphere and is determined by its reaction rates with the primary atmospheric oxidants. The lifetime (τ) of this compound with respect to each oxidant can be estimated using the following equation:

τ = 1 / (k * [Oxidant])

where k is the reaction rate constant and [Oxidant] is the average atmospheric concentration of the oxidant.

Table 3: Estimated Atmospheric Lifetimes of this compound

| Oxidant | Assumed Average Concentration (molecule cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| OH• | 2 x 10⁶ | ~1.5 x 10⁻¹¹ | ~9 hours |

| O₃ | 7 x 10¹¹ | ~2 x 10⁻¹⁷ | ~2 days |

Note: Lifetimes are estimations based on assumed average oxidant concentrations and estimated rate constants.

These estimated lifetimes suggest that the reaction with OH radicals is the dominant degradation pathway for this compound during the daytime, leading to a relatively short atmospheric lifetime.

Environmental Fate and Transport Considerations

The environmental fate of a chemical is determined by a combination of transport, transformation, and partitioning processes. For this compound, its relatively high volatility suggests that it will primarily exist in the gas phase in the atmosphere. Its short atmospheric lifetime indicates that it will be removed from the atmosphere relatively quickly through chemical reactions.

Current Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of sterically hindered tetrasubstituted alkenes like 2,6-dimethyl-2-heptene remains a significant challenge in organic chemistry. ucl.ac.uk Traditional methods often require harsh conditions or multiple steps. ucl.ac.uk Future research is geared towards developing more atom-economical and environmentally benign synthetic pathways.

Key strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Negishi couplings offer high regio- and stereoselectivity in the synthesis of polysubstituted alkenes. researchgate.netscienceopen.com The development of new palladium catalysts and the use of readily available starting materials are active areas of investigation. researchgate.netscienceopen.com

Metathesis Reactions: Olefin metathesis, particularly using robust catalysts like Grubbs' and Schrock's catalysts, provides a powerful tool for forming carbon-carbon double bonds. nih.gov Research is ongoing to improve the efficiency of ring-closing metathesis (RCM) for synthesizing highly substituted cyclic and acyclic alkenes. nih.gov

"Green" Chemistry Approaches: The use of eco-friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), is being explored to create more sustainable synthetic processes. mdpi.com These solvents can improve reaction efficiency and reduce hazardous waste. mdpi.com For instance, a method for preparing 2,6-dimethyl-2-heptanol (B77958), a related compound, involves a Grignard reaction followed by catalytic hydrogenation, highlighting a potential route that could be adapted for greener synthesis of the alkene itself. google.com

| Synthetic Strategy | Key Features | Potential Advantages |

| Pd-Catalyzed Cross-Coupling | High selectivity, wide applicability. researchgate.netscienceopen.com | Predictable outcomes, use of varied starting materials. researchgate.netscienceopen.com |

| Olefin Metathesis | Efficient C=C bond formation. nih.gov | Access to complex and sterically hindered structures. nih.gov |

| Green Chemistry | Use of sustainable solvents and reagents. mdpi.com | Reduced environmental impact, improved safety. mdpi.com |

Design of Novel Catalytic Systems for Selective Transformations

The reactivity of the tetrasubstituted double bond in this compound requires sophisticated catalytic systems to achieve selective transformations. The steric hindrance around the double bond makes reactions like hydrogenation and oxidation particularly challenging.

Future research directions include:

Selective Hydrogenation: While complete saturation to 2,6-dimethylheptane (B94447) is possible, achieving selective partial hydrogenation or isomerization requires catalysts that can navigate the sterically crowded environment. organic-chemistry.orgresearchgate.net Pincer iridium complexes and catalysts based on palladium or nickel are being investigated for their potential in the chemoselective transfer hydrogenation of unactivated alkenes. organic-chemistry.org Confining metal active species within porous materials like zeolites or metal-organic frameworks can also enhance selectivity by discriminating substrates based on size and shape. rsc.org

Selective Oxidation: Developing methods for the controlled oxidation of this compound to form epoxides, diols, or other oxygenated products is a key goal. This would provide access to a new range of valuable chemical intermediates.

Hydrofunctionalization Reactions: The addition of H-X (where X can be a variety of functional groups) across the double bond is a powerful way to create new molecules. Nickel-hydride catalyzed hydroalkylation of unactivated alkenes is a promising area, allowing for the formation of new carbon-carbon bonds with high regiocontrol. nih.gov Copper-catalyzed methods are also being developed for reactions like acylcyanation. acs.org

| Catalytic Transformation | Catalyst Type | Desired Outcome |

| Selective Hydrogenation | Pincer Iridium Complexes, Confined Metals. organic-chemistry.orgrsc.org | Partial reduction, isomerization. |

| Selective Oxidation | Transition Metal Complexes | Epoxides, diols, etc. |

| Hydroalkylation | Nickel-Hydride Catalysts. nih.gov | Formation of new C-C bonds with high regioselectivity. nih.gov |

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. masterorganicchemistry.comyoutube.com Advanced spectroscopic techniques that allow for the observation of reactions as they happen (in situ or operando spectroscopy) are invaluable tools. wikipedia.orgoxinst.comkit.edu

Future research will increasingly rely on:

In Situ NMR and IR Spectroscopy: These techniques provide detailed structural information about reaction intermediates and can track their formation and consumption in real-time. nih.govrsc.org For example, in situ FTIR and NMR have been used to study ruthenium-based catalysts in alkene hydroformylation, revealing the nature of the active species. nih.gov

Operando Raman and UV-Vis Spectroscopy: Raman spectroscopy is particularly useful for studying reactions in the gas phase or on catalyst surfaces, while UV-Vis can monitor changes in transition metal complexes and the formation of organic molecules. wikipedia.orgrsc.orgrsc.org Operando UV-vis spectroscopy has been used to understand deactivation pathways in alkene oligomerization. rsc.org

Combined Spectroscopic and Kinetic Studies: Integrating spectroscopic data with kinetic measurements allows for the construction of detailed models of reaction pathways, including the identification of rate-determining steps and catalyst deactivation processes. rsc.org

Integration of Machine Learning and AI in Reaction Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. eurekalert.org By analyzing vast datasets of chemical reactions, ML algorithms can identify patterns and make predictions that can guide experimental work. nih.govbeilstein-journals.orgdoaj.org

Key applications in the context of this compound include:

Predicting Reaction Outcomes: ML models can be trained to predict the products and yields of reactions under different conditions, saving time and resources in the lab. eurekalert.orgnih.gov

Catalyst Design: AI can be used to design new catalysts with desired properties, such as high activity and selectivity for specific transformations of sterically hindered alkenes. nih.gov

Reaction Optimization: Machine learning algorithms, particularly those combined with high-throughput experimentation, can efficiently explore a wide range of reaction parameters to find the optimal conditions for a given transformation. beilstein-journals.org

Automated Reaction Discovery: Computational tools are being developed that can autonomously explore potential energy surfaces to discover entirely new chemical reactions and mechanisms without prior human input. mit.edumgms-ds.de This involves using quantum chemical calculations to map out reaction pathways. nih.gov

Exploration of New Applications in Materials Science and Fine Chemicals

While currently used in some specific applications, there is significant potential to expand the use of this compound and its derivatives in various fields.

Future opportunities lie in:

Polymer Science: Branched alkenes can be used as monomers or co-monomers to create polymers with unique properties. For instance, the related compound 2,6-dimethylphenol (B121312) is a monomer for the high-performance engineering plastic poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). researchgate.net Exploring the polymerization of this compound could lead to new materials with tailored thermal and mechanical properties.

Fine Chemicals and Fragrances: The C9 carbon skeleton of this compound makes it an attractive starting material for the synthesis of fragrances, flavorings, and other specialty chemicals. google.com Its branched structure can impart unique olfactory properties.

Advanced Materials: As a hydrocarbon, it can serve as a building block or additive in the formulation of lubricants, fuels, and other functional fluids where specific physical properties are required. ontosight.aiontosight.ai

Q & A

Q. How do stereoelectronic effects influence the regioselectivity of this compound in catalytic reactions?

- Methodological Answer : Frontier Molecular Orbital (FMO) analysis via DFT identifies electron-rich regions guiding electrophilic attacks. For example, hyperconjugation in the allylic system stabilizes transition states. Experimental validation uses Hammett plots with substituted analogs to correlate σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.